3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes bromine, chlorine, and methoxybenzyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromophenyl, chloro, and methoxybenzyl groups. Common reagents used in these reactions include bromine, chlorinating agents, and methoxybenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle the complex reactions and hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)pyrazole: Similar in structure but contains trifluoromethyl groups instead of bromophenyl and chloro groups.
4-chloro-3,5-dimethylpyrazole: Contains methyl groups instead of bromophenyl and methoxybenzyl groups.
1-(4-methoxybenzyl)-3,5-diphenylpyrazole: Similar but lacks the bromine and chlorine atoms.
Uniqueness
3,5-bis(3-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole is unique due to its combination of bromophenyl, chloro, and methoxybenzyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H17Br2ClN2O |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2O/c1-29-20-10-8-15(9-11-20)14-28-23(17-5-3-7-19(25)13-17)21(26)22(27-28)16-4-2-6-18(24)12-16/h2-13H,14H2,1H3 |
InChI Key |
JZMAJQIVXYYGRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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